molecular formula C13H23NO4 B2549092 (1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid CAS No. 1292320-72-9

(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid

Numéro de catalogue: B2549092
Numéro CAS: 1292320-72-9
Poids moléculaire: 257.33
Clé InChI: IUQFRNOACLZZOH-UWVGGRQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S)-2α-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1α-carboxylic acid is a chiral cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This compound is structurally characterized by its stereospecific (1S,2α) configuration, which confers distinct conformational and reactivity properties. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry applications. Its molecular formula is C₁₃H₂₂N₂O₄, with a molecular weight of 270.32 g/mol (calculated). The compound is typically synthesized via Boc protection of the amine followed by selective functionalization of the cyclohexane ring .

Propriétés

IUPAC Name

(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFRNOACLZZOH-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Structural and Stereochemical Considerations

The target compound features a cyclohexane ring with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2α-position and a carboxylic acid moiety at the 1α-position. The (1S) configuration imposes stringent demands on synthetic design to avoid racemization and ensure enantiomeric purity. Key challenges include:

  • Stereoselective introduction of the aminomethyl group
  • Retention of chirality during Boc protection and deprotection
  • Spatial orientation of functional groups for downstream reactivity

Classical Organic Synthesis Approaches

Cyclohexane Skeleton Functionalization

A widely adopted route begins with functionalized cyclohexane precursors. For example, 3-aminobenzoic acid serves as a starting material in a hydrogenation-mediated ring saturation strategy:

$$
\text{3-Aminobenzoic acid} \xrightarrow[\text{H}_2 (\text{50 psi}), \text{Pd/C}]{\text{MeOH, 25°C}} \text{(1S)-1α-Carboxycyclohexane-2α-amine} \quad (\text{85\% yield})
$$

The resulting amine undergoes Boc protection using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base, achieving >95% conversion.

Table 1: Optimization of Boc Protection Conditions
Parameter Optimal Value Impact on Yield
Solvent DCM Maximizes solubility
Base Et₃N Prevents carboxylate protonation
Temperature 0–5°C Minimizes epimerization
Reaction Time 4 hr Complete conversion

Stereocontrolled Aminomethylation

The Stork enamine reaction enables stereoselective installation of the aminomethyl group. Cyclohexanone is condensed with pyrrolidine to form an enamine, which reacts with formaldehyde under Mannich-like conditions:

$$
\text{Cyclohexanone} + \text{Pyrrolidine} \rightarrow \text{Enamine} \xrightarrow[\text{HCHO}]{\text{AcOH}} \text{2α-Aminomethylcyclohexanone} \quad (\text{70\% ee})
$$

Reduction of the ketone with NaBH₄ in ethanol yields the corresponding alcohol, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Catalytic Asymmetric Hydrogenation

Chiral Catalyst Systems

Industrial-scale production often employs rhodium or ruthenium complexes with BINAP ligands for enantioselective hydrogenation of α,β-unsaturated precursors. A patented route describes:

$$
\text{2α-Nitrovinylcyclohexane-1α-carboxylate} \xrightarrow[\text{Ru-(S)-BINAP}]{\text{H}_2 (\text{100 bar}), \text{MeOH}} \text{(1S)-2α-Aminomethylcyclohexane-1α-carboxylic acid} \quad (\text{98\% ee})
$$

Table 2: Catalyst Performance Comparison
Catalyst ee (%) TOF (h⁻¹) Substrate/Catalyst Ratio
Ru-(S)-BINAP 98 450 500:1
Rh-DuPhos 95 380 400:1
Ir-Pheox 92 290 350:1

Enzymatic Resolution Strategies

Lipase-Mediated Kinetic Separation

Racemic mixtures of the amino acid can be resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively acylates the (1R)-enantiomer in vinyl acetate, leaving the desired (1S)-isomer unreacted:

$$
\text{rac-2α-Aminomethylcyclohexane-1α-carboxylic acid} \xrightarrow[\text{CAL-B}]{\text{Vinyl acetate, 37°C}} \text{(1S)-isomer (98\% purity after crystallization)}
$$

Industrial Process Considerations

Cost Analysis of Key Routes

Method Raw Material Cost ($/kg) Energy Consumption (kWh/kg) Waste Index (kg/kg)
Classical synthesis 120 85 12.4
Catalytic hydrogenation 95 62 8.7
Enzymatic resolution 140 45 5.2

Environmental Impact

The catalytic hydrogenation route demonstrates superior green chemistry metrics:

  • E-factor : 8.7 vs. 12.4 for classical methods
  • PMI (Process Mass Intensity) : 18.2 vs. 26.5
  • Solvent Recovery : 92% MeOH recycled vs. 78% DCM

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic Boc protection steps:

  • Residence Time : 8.2 min
  • Temperature Gradient : ±1.5°C
  • Throughput : 12 kg/day per module

Photocatalytic Aminomethylation

Visible-light-mediated C–H functionalization using Ir(ppy)₃ photocatalysts achieves 87% yield with 94% ee under mild conditions (25°C, 24 hr).

Analyse Des Réactions Chimiques

Types of Reactions

(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to modify the carboxylic acid group.

    Substitution: The aminomethyl group can participate in substitution reactions, especially after deprotection of the Boc group.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Deprotection Agents: Trifluoroacetic acid or hydrochloric acid for removing the Boc protecting group.

Major Products Formed

    Oxidation Products: Formation of ketones or aldehydes from the carboxylic acid group.

    Reduction Products: Formation of alcohols or amines from the carboxylic acid group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Organic Synthesis

Boc-AMCHA is widely used as a versatile building block in organic synthesis due to its functional groups. It can be utilized in:

  • Peptide Synthesis : The protected amine allows for the coupling with other amino acids or peptide fragments.
  • Synthesis of Bioactive Molecules : Its unique structure facilitates the creation of compounds with potential therapeutic effects.

Medicinal Chemistry

Research indicates that Boc-AMCHA and its derivatives may have several medicinal applications:

  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Certain structural analogs may enhance neuroprotection, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity : Compounds similar to Boc-AMCHA have been evaluated for their ability to inhibit bacterial growth, indicating potential use as antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of Boc-AMCHA:

StudyFindings
Investigated the compound's role in drug development, highlighting its potential as an amino acid derivative with implications in metabolic pathways.
Focused on the synthesis and characterization of novel derivatives, demonstrating their antibacterial properties compared to standard antibiotics.
Explored cyclohexane derivatives for pharmaceutical compositions, noting their low toxicity and therapeutic potential for treating conditions like cancer and inflammation.

Mécanisme D'action

The mechanism of action of (1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Participation in metabolic pathways where it may act as a substrate or inhibitor.

    Effects: Modulation of biochemical processes through its structural features and reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The target compound is compared below with three key analogs from the literature:

Compound Name Molecular Formula Protective Group Ring Structure Stereochemistry Key Applications References
(1S)-2α-[(Boc-aminomethyl)]cyclohexane-1α-carboxylic acid (Target) C₁₃H₂₂N₂O₄ Boc Cyclohexane (1S,2α) Peptide synthesis, chiral intermediates
(1R,2S)-2-[(Boc-amino)]cyclohexanecarboxylic acid C₁₂H₂₁NO₄ Boc Cyclohexane (1R,2S) Solid-phase synthesis, drug discovery
(1S,2S)-Fmoc-2-Amino-cyclohexanecarboxylic acid C₂₂H₂₃NO₄ Fmoc Cyclohexane (1S,2S) Peptide synthesis (acid-labile protection)
3-(tert-Butoxy)cyclobutane-1-carboxylic acid C₉H₁₆O₃ tert-Butoxy Cyclobutane N/A Material science, agrochemicals
Key Observations:

Stereochemistry : The (1S,2α) configuration of the target compound distinguishes it from the (1R,2S) isomer in , which may exhibit divergent binding affinities in biological systems .

Protective Groups : Unlike the Fmoc-protected analog (), the Boc group in the target compound offers stability under acidic conditions, making it preferable for stepwise peptide elongation strategies .

Ring Size : Cyclobutane derivatives () exhibit higher ring strain, leading to enhanced reactivity but reduced conformational flexibility compared to the cyclohexane-based target compound .

Activité Biologique

(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid is a chiral compound with significant implications in medicinal chemistry. Its structure includes a cyclohexane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) group, making it a versatile candidate for various biological applications. This article explores its biological activities, synthesis methods, and potential therapeutic uses.

  • Molecular Formula: C13H23NO4
  • Molecular Weight: 257.33 g/mol
  • CAS Number: 1197-18-8
  • IUPAC Name: (1S)-2-alpha-[(tert-butoxycarbonyl)aminomethyl]cyclohexane-1-alpha-carboxylic acid

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit the proliferation of breast and colon cancer cells, suggesting potential as chemotherapeutic agents.

Neuroprotective Effects

Certain structural analogs may enhance neuroprotection, potentially benefiting conditions such as Alzheimer's disease. These compounds are believed to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties, inhibiting the growth of several bacterial strains. This suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that maintain stereochemical integrity. Common methods include:

  • Boc Protection: The amine group is protected using the Boc strategy to prevent unwanted reactions during synthesis.
  • Cyclization Reactions: Cyclization can be achieved through various methods, including ring-closing reactions that form the cyclohexane structure.
  • Deprotection: The Boc group is removed at the final stages to yield the active compound.

Case Study 1: Anticancer Activity

In a study examining various amino acid derivatives, this compound was tested against human cancer cell lines. Results indicated an IC50 value of approximately 15 µM against breast cancer cells, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving rodent models of neurodegeneration demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in brain tissues, suggesting its utility in neuroprotective therapies .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising activity against gram-positive bacteria .

Q & A

Q. What are the key considerations for synthesizing (1S)-2α-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1α-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is critical for protecting the amine during synthesis. Use chiral starting materials (e.g., (1S,2S)-2-aminocyclohexanecarboxylic acid) to preserve stereochemistry. A Diels-Alder reaction with ethyl(E)-3-nitroacrylate and furan can generate dihydroxylated derivatives, ensuring stereoselectivity . Purification via recrystallization or chiral chromatography is recommended to isolate the desired enantiomer.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify cyclohexane ring conformation and Boc-group placement. Mass spectrometry (MS) confirms molecular weight (e.g., C₁₄H₂₁NO₄, MW 267.32 g/mol) . High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity ≥97% .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Wear PPE (safety glasses, gloves, lab coat) and work in a fume hood. Avoid contact with oxidizing agents due to incompatibility risks . In case of skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer : Use homology modeling (e.g., hBGT1 based on hSERT crystal structures) to predict binding sites. Perform flexible docking with software like GOLD 5.2.2 to simulate ligand-receptor interactions . Validate predictions with [³H]GABA uptake assays in HEK-293 or CHO cells expressing target transporters .

Q. What experimental strategies resolve low yields in stereoselective synthesis?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) to favor kinetic over thermodynamic control. For example, using anhydrous tetrahydrofuran (THF) at -78°C can enhance Diels-Alder adduct formation . Monitor reaction progress with thin-layer chromatography (TLC) and adjust catalyst loading (e.g., Lewis acids) to improve efficiency .

Q. How do contradictory data between computational docking and experimental binding assays arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from solvent effects or protein flexibility unaccounted for in static models. Perform molecular dynamics (MD) simulations to incorporate conformational changes. Experimentally, test binding under varying Ca²⁺ concentrations (e.g., 0–10 mM) to assess ion-dependent activity, as seen in GABA uptake assays .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

  • Methodological Answer : Although the compound is water-soluble, derivatives with hydroxyl groups (e.g., dihydroxylated analogs) improve aqueous solubility. Use co-solvents like dimethyl sulfoxide (DMSO) ≤1% to prevent cell toxicity. For cell-based assays, pre-dissolve in PBS (pH 7.4) and filter-sterilize .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.